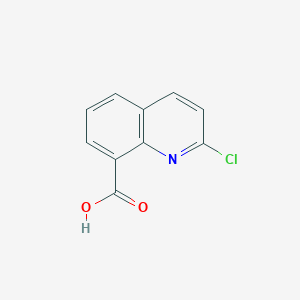

2-Chloroquinoline-8-carboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic and Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. nuph.edu.uanih.gov This bicyclic structure is not merely a chemical curiosity; it is a recurring motif in a multitude of natural products, synthetic drugs, and functional materials. nih.gov Its importance is underscored by its presence in a wide array of pharmacologically active compounds, demonstrating properties such as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive activities. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. nih.gov Several quinoline-based drugs are currently in clinical use or undergoing trials, a testament to the scaffold's enduring legacy and future potential in drug discovery. nuph.edu.ua

Positional Isomerism of the Carboxylic Acid Group in Chloroquinolines and its Research Implications

The specific placement of functional groups on the quinoline ring, known as positional isomerism, has profound implications for a molecule's physicochemical properties and biological activity. In the case of chloroquinoline carboxylic acids, the location of the carboxylic acid group dictates the molecule's reactivity, acidity, solubility, and its ability to interact with biological targets.

For instance, the reactivity of the chlorine atom at the 2-position can be influenced by the electronic effects of the carboxylic acid group at different positions. Research on related isomers, such as 2-chloroquinoline-3-carbaldehyde (B1585622), which can be oxidized to the corresponding carboxylic acid, has shown that the 2-chloro group is a versatile handle for introducing various substituents through nucleophilic substitution reactions. rsc.org The proximity of the carboxylic acid in the 8-position, as in 2-chloroquinoline-8-carboxylic acid, can lead to unique intramolecular interactions and potentially different reaction pathways compared to its other positional isomers. A recent study highlighted this difference, noting that while esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids can be synthesized through a specific oxidation and chlorination sequence, the quinoline-8-carboxylic acid ester is unreactive under the same conditions, necessitating a different synthetic approach. nuph.edu.ua This difference in reactivity underscores the significant impact of the substituent's position.

The table below illustrates some of the known positional isomers of chloroquinoline carboxylic acid, highlighting the diversity of this compound class.

| Compound Name | CAS Number | Molecular Formula |

| 2-Chloroquinoline-3-carboxylic acid | 73776-25-7 | C₁₀H₆ClNO₂ |

| 2-Chloroquinoline-4-carboxylic acid | 679-916-3 | C₁₀H₆ClNO₂ |

| 2-Chloroquinoline-5-carboxylic acid | 1092287-30-3 | C₁₀H₆ClNO₂ |

| 7-Chloroquinoline-8-carboxylic acid | 13735-34-5 | C₁₀H₆ClNO₂ |

| This compound | 1092287-54-1 | C₁₀H₆ClNO₂ |

| 8-Chloroquinoline-2-carboxylic acid | 915922-73-5 | C₁₀H₆ClNO₂ |

This table presents a selection of positional isomers to illustrate the structural diversity within this class of compounds.

Overview of the Current Research Landscape Pertaining to this compound

The current research landscape for this compound places it primarily as a strategic building block for the synthesis of more elaborate chemical structures. Its bifunctional nature—a reactive chlorine atom and a versatile carboxylic acid group—allows for a range of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the 2-chloro position is amenable to substitution, enabling the introduction of diverse functionalities. rsc.orgyoutube.com

While direct biological studies on this compound itself are not widely published, the broader class of quinolone carboxylic acid derivatives with a halogen at the 8-position has been developed and used clinically for potent antimicrobial activity. google.com This suggests that derivatives of this compound could be promising candidates for investigation in medicinal chemistry. The research on related 8-hydroxyquinoline-2-carboxylic acid derivatives, which are explored for a variety of biological activities, further supports the potential of the quinoline-8-carboxylic acid scaffold in developing new therapeutic agents. nih.gov The primary focus of current research, therefore, appears to be on utilizing this compound as a key intermediate for creating novel, potentially bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597510 | |

| Record name | 2-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092287-54-1 | |

| Record name | 2-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloroquinoline 8 Carboxylic Acid and Its Esters

Strategic Routes Employing Methylquinoline Precursors

The utilization of methylquinoline derivatives as starting materials offers a direct and efficient pathway to the target compounds. These methods typically involve a series of oxidative and chlorination reactions.

Multi-Stage Synthetic Transformations from 8-Methylquinoline (B175542)

The direct oxidation of 8-methylquinoline compounds can be achieved using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com This process can be conducted at temperatures ranging from 120°C to 180°C. google.com The spent nitric acid or nitrogen oxides can be regenerated with molecular oxygen, adding a layer of efficiency to the process. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Overall Yield | Ref |

| 8-Methylquinoline | 1. Oxidation agents 2. Chlorinating agents | Quinoline-8-carboxylic acid | Ethyl 2-chloroquinoline-8-carboxylate | 55% | nuph.edu.ua |

| 7-Chloro-3,8-dimethylquinoline | Nitric acid, Sulfuric acid, Vanadium(V) oxide, Cobalt(II) acetate | - | 7-Chloro-3-methylquinoline-8-carboxylic acid | 69% | google.com |

Oxidation and Subsequent Chlorination of Methyl Quinoline-8-carboxylates

An alternative strategy involves the use of methyl quinoline-8-carboxylates as the starting material. A straightforward two-stage method has been developed for the synthesis of various isomeric esters of 2-chloroquinolinecarboxylic acids through successive oxidation and chlorination reactions of the corresponding methyl quinoline-carboxylates. nuph.edu.ua However, it is noteworthy that quinoline-8-carboxylic acid ester has been found to be unreactive under these specific conditions. nuph.edu.ua This highlights a limitation in the substrate scope for this particular methodology.

The oxidation of the methyl group at the 8-position of the quinoline (B57606) ring is a critical step. Various oxidizing agents can be employed, and the choice of reagent can significantly impact the reaction's efficiency and selectivity. Following the successful oxidation to the carboxylic acid or its ester, the subsequent chlorination at the 2-position is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Synthetic Pathways via Oxoquinoline Intermediates

The use of oxoquinoline intermediates provides another versatile avenue for the synthesis of 2-chloroquinoline-8-carboxylic acid and its derivatives. These methods often involve the chlorination of a pre-formed oxoquinoline core.

Chlorination of 2-Oxoquinoline-8-carboxylic Acid and its Esters

The direct chlorination of 2-oxoquinoline-8-carboxylic acid or its esters is a key transformation in this synthetic approach. The hydroxyl group at the 2-position of the quinolinone ring can be readily converted to a chloro group using reagents such as phosphorus oxychloride or a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com This reaction is a fundamental step in converting the more accessible 2-quinolone derivatives into the versatile 2-chloroquinoline (B121035) synthons.

For instance, 4-hydroxy-8-methylquinolin-2(1H)-one can be chlorinated to afford 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Subsequent selective hydrolysis can then yield the desired 4-chloro-8-methylquinolin-2(1H)-one, which can be further functionalized. mdpi.com

| Starting Material | Chlorinating Agent | Product | Ref |

| 2-Oxoquinoline-8-carboxylic Acid | POCl₃ | This compound | mdpi.com |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

Utility of 2(1H)-Oxoquinoline Carboxylates as Promising Intermediates in Functionalized Heterocycle Synthesis

Intermediate 2(1H)-oxoquinoline carboxylates are highly valuable precursors in the synthesis of a wide array of functionalized and condensed heterocyclic systems. nuph.edu.ua These intermediates can undergo various chemical transformations, including further heterocyclization reactions, to build complex molecular architectures. The presence of both the oxoquinoline core and the carboxylate group provides multiple reaction sites for diversification. These intermediates serve as crucial building blocks for creating novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of quinoline derivatives. researchgate.nettandfonline.com Traditional methods often require harsh reaction conditions, hazardous reagents, and generate significant chemical waste. tandfonline.comnih.gov Green chemistry principles focus on minimizing waste, reducing the use of toxic solvents and catalysts, and improving energy efficiency. researchgate.nettandfonline.com

Strategies that align with green chemistry include the use of greener solvents like ethanol (B145695) and water, and the employment of environmentally friendly catalysts. researchgate.netijpsjournal.com For quinoline synthesis in general, various green catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate have been effectively utilized. researchgate.net Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction times and improve yields compared to conventional heating methods. ijpsjournal.com

While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the broader trends in quinoline synthesis suggest a move towards more sustainable practices. tandfonline.comacs.org Future research will likely focus on adapting these green methodologies to the specific synthesis of this target compound, potentially through the use of nanocatalysts or by optimizing reaction conditions to reduce environmental impact. acs.org

Mechanistic Investigations into the Reactivity of 2 Chloroquinoline 8 Carboxylic Acid

Nucleophilic Aromatic Substitution Reactions at the C2 Position of the Quinoline (B57606) Ring

The chlorine atom at the C2 position of the quinoline ring in 2-chloroquinoline-8-carboxylic acid is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which activates the C2 and C4 positions towards nucleophilic attack.

Reactivity and Mechanism Studies with Nitrogen-Containing Nucleophiles

The reaction of 2-chloroquinolines with nitrogen-containing nucleophiles, such as amines and hydrazines, has been a subject of study. Generally, 2-chloroquinoline (B121035) exhibits a higher reactivity towards certain nucleophiles compared to its 4-chloro counterpart, though it shows less tendency for acid catalysis when reacting with amines. researchgate.net

For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been investigated under neutral, acidic, and basic conditions. researchgate.net These studies highlight the significant role of acid and base catalysis, as well as the influence of substituents on the quinoline ring, in determining the reaction outcome. researchgate.net While specific kinetic data for this compound is not detailed, the general principles suggest that the reaction proceeds through a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a Meisenheimer-like intermediate, which then eliminates a chloride ion to yield the substituted product.

Heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid results in a fused cyclic product, illustrating the reactivity of the chloro-substituted quinoline with a nitrogen nucleophile. rsc.orgnih.gov The mechanism involves the initial addition of the amino group of formamide to the carbonyl group, followed by condensation and subsequent elimination of the chlorine atom. rsc.orgnih.gov

Reactivity and Mechanism Studies with Oxygen-Containing Nucleophiles

2-Chloroquinolines readily react with oxygen-containing nucleophiles like alkoxides and aryloxides. Studies have shown that 2-chloroquinoline has a higher reactivity toward methoxide (B1231860) ions than 4-chloroquinoline. researchgate.net The reaction typically proceeds by refluxing the 2-chloroquinoline derivative with a sodium alkoxide or aryloxide. rsc.org Subsequent hydrolysis of the resulting ester in an acidic medium can yield the corresponding carboxylic acid. rsc.org

The general mechanism for this substitution involves the nucleophilic attack of the alkoxide or aryloxide ion on the C2 carbon of the quinoline ring, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the chloride leaving group, restoring the aromaticity of the quinoline ring. The presence of the carboxylic acid group at the C8 position may influence the reaction rate and conditions required due to its electronic and steric effects.

Reactivity and Mechanism Studies with Sulfur-Containing Nucleophiles

The reaction of 2-chloroquinolines with sulfur nucleophiles, such as thiols, is a known transformation. researchgate.net Sulfur nucleophiles are generally potent, and the reactions often proceed efficiently. msu.edu For example, 4-chloro-8-methylquinoline-2(1H)-thione can be synthesized by reacting 2,4-dichloro-8-methylquinoline (B1596889) with thiourea. mdpi.com While this example involves a different isomer, it demonstrates the feasibility of displacing a chlorine atom with a sulfur nucleophile on a quinoline ring.

The mechanism is analogous to that with nitrogen and oxygen nucleophiles, involving the nucleophilic attack of the thiolate anion at the C2 position to form an intermediate, which then eliminates the chloride ion. The high nucleophilicity of sulfur compounds ensures that these reactions are generally favorable. msu.edu

Chemical Transformations and Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the C8 position of this compound offers a site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions: Scope and Limitations

Esterification of quinoline carboxylic acids is a common derivatization method. For instance, 2-chloroquinoline-3-carboxylic acid can be esterified by reacting it with an alcohol in the presence of a strong acid catalyst like sulfuric acid. rsc.org Another approach involves the oxidation of a related aldehyde in the presence of iodine and potassium carbonate in methanol (B129727) to directly form the methyl ester. rsc.org

While specific studies on the esterification of this compound are not abundant in the provided results, the general principles of esterification of carboxylic acids apply. khanacademy.org These reactions are typically reversible and require conditions that favor the formation of the ester, such as removing water or using a large excess of the alcohol. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride.

Table 1: Examples of Esterification Reactions of Quinoline Carboxylic Acids

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-chloroquinoline-3-carboxylic acid | Ethanol (B145695), Sulfuric acid | Ethyl 2-chloroquinoline-3-carboxylate | rsc.org |

| 2-chloro-3-formylquinolines | Methanol, Potassium carbonate, Iodine | Methyl 2-chloroquinoline-3-carboxylates | rsc.org |

Amidation Pathways and the Synthesis of Carboxamide Derivatives

The synthesis of amide derivatives from quinoline carboxylic acids is a well-established method for creating compounds with potential biological activity. researchgate.net One common method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an amine. researchgate.net

Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents. For example, phosphorus trichloride (B1173362) has been used to facilitate the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines to yield carboxamides. nih.govmdpi.com This method is effective for forming the amide bond under relatively mild conditions. nih.govmdpi.com

Table 2: Synthesis of Quinoline Carboxamide Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid chloride | Phenol or Arylamine | Esters and substituted amides of quinoline-2-carboxylic acid | researchgate.net |

| 8-hydroxyquinoline-2-carboxylic acid | Substituted aniline, Phosphorus trichloride | Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | nih.govmdpi.com |

Decarboxylation Studies and their Synthetic Utility

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry. pearson.com For aromatic carboxylic acids, this process often requires elevated temperatures or the presence of a catalyst. The synthetic utility of decarboxylation lies in its ability to introduce a new substituent at the position of the former carboxyl group or to generate a less substituted aromatic ring.

While specific studies on the decarboxylation of this compound are not extensively documented in the reviewed literature, the general principles of decarboxylation of quinoline carboxylic acids and related aromatic acids provide a framework for understanding its potential reactivity. The decarboxylation of quinolinecarboxylic acids is known to be influenced by the position of the carboxyl group and the presence of other substituents. For instance, the decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid) in aqueous solution has been reported to occur at elevated temperatures. cdnsciencepub.com

The synthetic utility of the decarboxylation of this compound would likely be in the synthesis of 2-chloroquinoline. This transformation would provide a route to this important precursor for various other functionalized quinolines. wikipedia.org The conditions for such a reaction would need to be carefully optimized to avoid side reactions, such as hydrolysis of the chloro group.

Furthermore, metal-catalyzed decarboxylative coupling reactions have emerged as powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.orgillinois.edu These reactions often proceed under milder conditions than traditional thermal decarboxylation. Although no specific examples involving this compound are reported, it is conceivable that this compound could participate in such transformations. For example, a palladium-catalyzed decarboxylative cross-coupling could potentially be employed to introduce a variety of substituents at the 8-position of the 2-chloroquinoline scaffold.

Table 1: Potential Decarboxylation-Based Transformations of this compound

| Transformation | Potential Reagents and Conditions | Product | Synthetic Utility |

| Thermal Decarboxylation | High temperature, inert solvent | 2-Chloroquinoline | Synthesis of the parent heterocycle |

| Metal-Catalyzed Protodecarboxylation | Cu(I) or Ag(I) catalyst, high temperature | 2-Chloroquinoline | Mild conditions for removal of the carboxyl group |

| Decarboxylative Cross-Coupling | Pd catalyst, coupling partner (e.g., aryl halide) | 8-Aryl-2-chloroquinoline | Formation of new C-C bonds |

| Photoredox-Catalyzed Decarboxylation | Photocatalyst, light source | 2-Chloroquinoline | Mild and environmentally friendly conditions |

Cycloaddition and Condensation Reactions Involving this compound as a Building Block

The presence of both a carboxylic acid and a reactive chloro-substituted quinoline ring system makes this compound a potentially valuable building block for the synthesis of more complex heterocyclic structures through cycloaddition and condensation reactions. While direct examples involving this specific isomer are scarce in the literature, the reactivity of related quinoline derivatives provides insights into its potential applications. rsc.orgresearchgate.net

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic and heterocyclic systems. escholarship.orgwikipedia.org The quinoline ring itself can participate as a dienophile or a dipolarophile in such reactions. Although no specific Diels-Alder or 1,3-dipolar cycloaddition reactions starting directly from this compound have been detailed, derivatives of this compound could be envisioned as suitable substrates. For instance, the carboxylic acid could be converted to other functional groups that might facilitate cycloaddition. Research on other quinoline derivatives has shown their participation in [4+2] and [3+2] cycloadditions to form fused polycyclic systems. tandfonline.comtandfonline.comacs.org

Condensation Reactions:

Condensation reactions are fundamental to the synthesis of a vast array of organic molecules and are characterized by the joining of two molecules with the elimination of a small molecule, such as water. The carboxylic acid group of this compound is a prime site for condensation reactions, particularly with amines and hydrazines to form amides and hydrazides, respectively. rsc.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.netrsc.org These derivatives can then serve as precursors for the synthesis of various fused heterocyclic systems.

For example, condensation with a hydrazine (B178648) derivative could yield a hydrazide, which upon intramolecular cyclization, could lead to the formation of a triazolo-quinoline system. Similarly, condensation with an appropriately substituted amine could be the first step in a sequence leading to the construction of other fused heterocycles. The Knoevenagel condensation, a reaction between a carbonyl group and an active methylene (B1212753) compound, is another important condensation reaction. wikipedia.orgnih.gov While this compound itself does not possess a carbonyl group for direct participation, its derivatives, such as the corresponding aldehyde or ketone, could undergo such reactions to build complex molecular architectures. rsc.orgresearchgate.net

The Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, is another powerful tool for the synthesis of isoquinoline (B145761) and related heterocyclic systems. nih.govrsc.orgquimicaorganica.orgwikipedia.org While not directly applicable to this compound, derivatives bearing an aminoethyl side chain could potentially undergo this reaction to afford novel fused quinoline structures.

Table 2: Potential Condensation Reactions of this compound

| Reaction Type | Reactant | Product | Potential for Further Synthesis |

| Amide Formation | Primary or Secondary Amine | 2-Chloroquinoline-8-carboxamide | Precursors to fused heterocyclic systems |

| Esterification | Alcohol | 2-Chloroquinoline-8-carboxylate ester | Protection of the carboxylic acid, modification of reactivity |

| Hydrazide Formation | Hydrazine | 2-Chloroquinoline-8-carbohydrazide | Intermediate for the synthesis of triazoles, oxadiazoles, etc. |

Computational and Theoretical Investigations of 2 Chloroquinoline 8 Carboxylic Acid Derivatives

Molecular Modeling and Dynamic Simulations

Conformational Landscape Exploration and Stability Analysis

The conformational landscape of a molecule describes the variety of three-dimensional shapes it can adopt and their relative stabilities. For 2-Chloroquinoline-8-carboxylic acid and its derivatives, the core structure is the rigid, planar quinoline (B57606) bicyclic system. The primary source of conformational flexibility arises from the rotation around the single bond connecting the carboxylic acid group at the C8 position to the quinoline ring.

Theoretical calculations can map the potential energy surface as this bond rotates, identifying low-energy, stable conformers. The orientation of the carboxylic acid group relative to the quinoline ring is influenced by several factors. Intramolecular hydrogen bonding can be a significant stabilizing factor in related structures. For instance, in some 8-hydroxyquinoline (B1678124) derivatives, an intramolecular hydrogen bond between a protonated nitrogen and a coordinated oxygen atom helps stabilize the ligand's coordination. mdpi.com While a direct hydrogen bond between the carboxylic acid proton and the quinoline nitrogen at position 1 is sterically unlikely in this compound, other non-covalent interactions, such as those with adjacent atoms, can influence conformational preference.

Furthermore, the presence of different tautomers can be a feature of quinoline carboxylic acids, as seen in the related 8-Hydroxy-2-quinolinecarboxylic acid, which exhibits seven potential tautomeric forms. sigmaaldrich.cn Computational analysis is essential to determine the most stable tautomer and conformer of this compound derivatives under physiological conditions, which is critical for understanding their chemical reactivity and biological interactions.

Table 1: Key Factors Influencing Conformational Stability of this compound Derivatives

| Factor | Description | Potential Impact |

| Torsional Angle | Rotation around the C8-COOH single bond. | Defines the orientation of the carboxylic acid group relative to the planar quinoline ring, leading to different conformers. |

| Intramolecular Interactions | Non-covalent interactions between the carboxylic acid group and other parts of the molecule. | Can stabilize specific conformers, lowering their overall energy. |

| Planarity of Quinoline Ring | The inherent rigidity of the fused bicyclic system. | Limits overall flexibility, making the substituent's orientation the primary conformational variable. |

| Tautomerism | Potential for proton migration, especially within the carboxylic acid group. | Can lead to different structural isomers with distinct chemical properties. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the dynamic behavior of this compound derivatives in a biologically relevant environment, such as in an aqueous solution. uaeu.ac.ae By simulating the interactions between the quinoline derivative and surrounding water molecules, MD can reveal crucial information about solvation, structural stability, and flexibility.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on every atom are calculated. Newton's laws of motion are then used to predict the positions and velocities of the atoms over a short time step. Repeating this process for millions of steps generates a trajectory that illustrates the molecule's dynamic behavior over nanoseconds or longer. uaeu.ac.aenih.gov

For this compound derivatives, MD simulations can:

Assess Conformational Stability : Track whether the initial low-energy conformation remains stable over time in solution or if it transitions to other states.

Analyze Solvent Interactions : Characterize the hydration shell around the molecule, identifying how water molecules interact with the hydrophobic quinoline ring and the hydrophilic carboxylic acid group.

Evaluate Dynamic Flexibility : Quantify the motion of different parts of the molecule. Root Mean Square Fluctuation (RMSF) analysis can show which atoms or functional groups are most mobile.

Study Binding Stability : When complexed with a biological target, MD simulations can assess the stability of the ligand-protein interaction over time. researchgate.net

Table 2: Typical Output Parameters from a Molecular Dynamics Simulation of a Quinoline Derivative

| Parameter | Description | Example Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | A low and stable RMSD value suggests the molecule maintains a stable conformation throughout the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values for the carboxylic acid group would indicate greater flexibility compared to the rigid quinoline core. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes, such as the molecule adopting a more compact or extended form. |

| Hydrogen Bonds | Counts the number of hydrogen bonds formed between the solute and solvent or within the solute itself. | A consistent number of hydrogen bonds with water indicates stable solvation of the polar carboxylic acid group. |

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov For this compound and its analogs, in silico SAR approaches use computational models to correlate specific chemical properties with their efficacy as, for example, enzyme inhibitors or anticancer agents. uaeu.ac.aemdpi.com These studies are fundamental to medicinal chemistry, as they provide a roadmap for optimizing lead compounds to enhance potency and selectivity.

SAR studies on quinoline carboxylic acids have identified several critical regions where molecular modifications can significantly impact biological function. These regions typically include the substituent at the C2 position, the carboxylic acid at the C4 position (in many analogs), and various positions on the benzo portion of the quinoline ring. nih.gov For this compound, the positions of the chloro (C2) and carboxylic acid (C8) groups are defining features. Computational SAR can explore how modifying these groups or adding new substituents elsewhere on the ring affects activity.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The primary goal of docking is to predict the binding mode and affinity of the ligand within the active site of a biological target. nih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and calculating a "score" for each pose, which estimates the strength of the interaction. nih.govnih.gov Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Derivatives of the 2-chloroquinoline (B121035) scaffold have been successfully docked into the active sites of various enzymes, demonstrating their potential as inhibitors. For example, related quinoline compounds have been studied as inhibitors of HIV reverse transcriptase, SARS-CoV-2 proteases, and protein kinases. nih.govnih.govnih.gov Docking studies of a this compound derivative into a target enzyme would aim to see if the carboxylic acid group can form critical hydrogen bonds or salt bridges with charged amino acid residues (e.g., Arginine, Lysine) and if the chloro-substituted quinoline ring can fit into a hydrophobic pocket.

Table 3: Examples of Molecular Docking Studies on Quinoline Derivatives with Biological Targets

| Quinoline Derivative Class | Biological Target | Key Findings | Reference |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Pyrimidine-containing derivatives showed higher docking scores than pyrazoline-containing ones, indicating stronger binding affinity. | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | Compounds showed significant binding affinities via hydrophobic and hydrogen bond interactions, with a binding energy of -9.22 kcal/mol for the top compound. | nih.gov |

| 2-chloroquinoline-based imines | SARS-CoV-2 Main Protease (MPro) | Covalent docking showed that the compounds could form a covalent bond with the catalytic Cys145 residue in the active site. | nih.gov |

| 2-aryl-quinoline-4-carboxylic acids | Leishmania N-myristoyltransferase | Docking simulations confirmed stable binding in the active site, with key interactions involving residues like Tyr217 and Leu421. | frontiersin.org |

| Quinazoline-4-carboxylic acid | Aurora A Kinase | Docking revealed significant binding in the main pocket with key interactions. | nih.gov |

Pharmacophore Modeling and Ligand-Based Virtual Screening Methodologies

When the 3D structure of a biological target is unknown, ligand-based methods can be used to infer the necessary features for binding. Pharmacophore modeling is one such technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. nih.gov

A pharmacophore model can be developed by superimposing a set of active molecules (e.g., known enzyme inhibitors from the quinoline carboxylic acid family) and extracting their common chemical features. nih.govacs.org This model then serves as a 3D query for virtual screening of large chemical databases. The goal of this screening is to identify new and structurally diverse compounds that match the pharmacophore and are therefore predicted to be active. uaeu.ac.aemdpi.com

For this compound, a pharmacophore model could be built based on it and other active analogs. Key features might include:

An aromatic ring feature for the quinoline core.

A hydrogen bond acceptor/donor feature for the carboxylic acid group.

A hydrophobic or halogen-bond donor feature for the chlorine atom.

This model would be invaluable for discovering novel compounds that share the necessary binding characteristics but may have a completely different underlying scaffold, accelerating the discovery of new lead compounds. acs.org

Table 4: Common Pharmacophoric Features for Quinoline-Based Inhibitors

| Pharmacophore Feature | Description | Role in Binding |

| Aromatic Ring (AR) | Represents a planar, cyclic, conjugated system like the quinoline core. | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the binding site. |

| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., carbonyl oxygen, quinoline nitrogen). | Accepts a hydrogen bond from a donor group on the protein. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., hydroxyl or amine hydrogen). | Donates a hydrogen bond to an acceptor group on the protein. The carboxylic acid OH is a key HBD. |

| Hydrophobic Group (HY) | A nonpolar group, such as an alkyl chain or the aromatic ring system itself. | Interacts favorably with nonpolar pockets in the protein, displacing water and increasing binding affinity. |

| Negative Ionizable (NI) | A group that is typically negatively charged at physiological pH, such as a deprotonated carboxylic acid. | Forms strong electrostatic interactions or salt bridges with positively charged residues like Lysine or Arginine. |

Advanced Spectroscopic Characterization Methodologies for 2 Chloroquinoline 8 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Elucidation of Stereochemistry

High-resolution NMR spectroscopy is a cornerstone technique for the complete structural elucidation of 2-Chloroquinoline-8-carboxylic acid in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring system and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring. Protons on the pyridine (B92270) ring (positions 3 and 4) and the benzene (B151609) ring (positions 5, 6, and 7) will resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The coupling patterns (e.g., doublets, triplets, doublets of doublets) arising from spin-spin interactions between adjacent protons are crucial for assigning the specific positions of the protons on the quinoline core. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. publish.csiro.aunih.gov Distinct signals will be observed for each of the 10 carbon atoms in the this compound structure. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbon atom of the carboxylic acid group (C-8) will resonate at a significantly downfield position (typically >160 ppm). The carbon atom attached to the chlorine atom (C-2) will also show a characteristic downfield shift. The remaining aromatic carbons will appear in the range of approximately δ 120-150 ppm. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic system of the parent compound.

Stereochemistry: For this compound itself, there are no chiral centers, and therefore, no stereoisomers to be distinguished by NMR. However, if the molecule were to be derivatized to introduce chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry by analyzing through-space interactions between protons.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| COOH | >10 (broad singlet) | >160 |

| C2 | - | ~150-155 |

| C3 | ~7.5-8.0 (doublet) | ~125-130 |

| C4 | ~8.0-8.5 (doublet) | ~140-145 |

| C5 | ~7.8-8.2 (doublet) | ~128-132 |

| C6 | ~7.4-7.8 (triplet) | ~125-130 |

| C7 | ~7.9-8.3 (doublet) | ~135-140 |

| C8 | - | ~130-135 |

| C8a | - | ~145-150 |

| C4a | - | ~120-125 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high precision and to elucidate its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the confirmation of the elemental composition (C₁₀H₆ClNO₂). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orgtutorchase.comlibretexts.orgpearson.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.orgtutorchase.comlibretexts.orgpearson.com

Fragmentation Pathway Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org For this specific molecule, other likely fragmentation pathways involve the loss of a chlorine atom (•Cl, 35/37 Da) or the loss of a carbon monoxide molecule (CO, 28 Da) from the quinoline ring system. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Proposed Fragmentation Pathways:

Loss of •OH: [C₁₀H₆ClNO₂]⁺ → [C₁₀H₅ClNO]⁺ + •OH

Loss of •COOH: [C₁₀H₆ClNO₂]⁺ → [C₉H₆ClN]⁺ + •COOH

Loss of •Cl: [C₁₀H₆ClNO₂]⁺ → [C₁₀H₆NO₂]⁺ + •Cl

Decarboxylation: [C₁₀H₆ClNO₂]⁺ → [C₉H₆ClN]⁺ + CO₂

| Ion | m/z (for ³⁵Cl) | Proposed Structure/Fragment |

|---|---|---|

| [M]⁺ | 207.0090 | Molecular Ion |

| [M+2]⁺ | 209.0061 | Isotopic Molecular Ion (³⁷Cl) |

| [M-OH]⁺ | 190.0034 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 162.0212 | Loss of carboxyl group |

| [M-Cl]⁺ | 172.0400 | Loss of chlorine atom |

| [M-CO₂]⁺ | 163.0189 | Loss of carbon dioxide |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the nature of the chemical bonds present in this compound. iosrjournals.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted quinoline ring. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the regions of 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the quinoline ring will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the quinoline ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=N stretching vibrations of the quinoline ring are typically strong in the Raman spectrum. The symmetric stretching of the aromatic rings would also be prominent. The C-Cl stretching vibration can also be observed in the Raman spectrum. Due to the potential for fluorescence, obtaining a high-quality Raman spectrum can sometimes be challenging for quinoline derivatives. iosrjournals.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | - | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong |

| C=C/C=N Ring Stretch | 1400-1600 | 1400-1600 | Medium-Strong |

| O-H Bend (Carboxylic Acid) | 1380-1440 | - | Medium |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | - | Medium |

| C-Cl Stretch | 600-800 | 600-800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The quinoline ring system is a chromophore that absorbs UV radiation, and the presence of substituents like the chlorine atom and the carboxylic acid group can influence the absorption maxima (λ_max) and the molar absorptivity (ε).

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated quinoline ring system. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and a hypsochromic (blue) shift due to its electron-withdrawing inductive effect. The carboxylic acid group can also influence the electronic absorption properties. The extent of conjugation and the electronic nature of the substituents play a crucial role in determining the precise λ_max values. These studies are valuable for understanding the electronic structure and the extent of conjugation within the molecule. nih.gov

| Electronic Transition | Expected λ_max (nm) | Description |

|---|---|---|

| π → π | ~230-250 and ~300-330 | High intensity bands associated with the conjugated quinoline system. |

| n → π | ~340-360 | Lower intensity band involving non-bonding electrons on N and O. |

Research Applications and Bioactive Profiles of 2 Chloroquinoline 8 Carboxylic Acid and Its Derivatives

Medicinal Chemistry Research and Drug Lead Development

The versatility of the quinoline (B57606) ring allows for structural modifications that can lead to the development of potent and selective drug candidates. researchgate.net Researchers have focused on synthesizing and evaluating derivatives of 2-chloroquinoline-8-carboxylic acid to explore their therapeutic potential across a spectrum of diseases.

Investigation of Antimicrobial Activities (Antibacterial, Antifungal, Antiparasitic)

Derivatives of quinoline carboxylic acids have been widely investigated for their antimicrobial properties. mdpi.com The core structure is amenable to various substitutions that can enhance its activity against a range of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity:

Several studies have demonstrated the antibacterial potential of quinoline derivatives. For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good activity against Staphylococcus aureus. mdpi.com Specifically, compounds 5a4 and 5a7 from one study exhibited minimum inhibitory concentrations (MIC) of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli, respectively. mdpi.com In another study, twelve 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were synthesized and evaluated, with the 6,8-difluoroquinolinone-3-carboxylic acid showing moderate activity. nih.gov Furthermore, quinoline-based hydroxyimidazolium hybrids have been tested against various bacteria, with hybrid 7b showing potent anti-staphylococcal activity with a MIC of 2 µg/mL (5 µM). nih.gov

Some quinoline-3-carbaldehyde derivatives have also displayed significant antibacterial activity. For example, compounds 6 and 15 in one study showed greater activity against Pseudomonas aeruginosa than the standard drug ciprofloxacin. researchgate.net Additionally, 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives have been shown to possess potent antimicrobial activity against Gram-positive bacteria, diploid fungi, and yeast, with MIC values ranging from 3.44 to 13.78 μM. researchgate.net

Antifungal Activity:

The antifungal properties of quinoline derivatives are also a significant area of research. Quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity, particularly against Cryptococcus neoformans, with some hybrids showing MIC values as low as 15.6 µg/mL. nih.gov However, their activity against Candida albicans was generally lower. nih.gov Thiazolidinone derivatives of quinoline-2-carboxylic acid have also been investigated for their antifungal properties. ajchem-a.com

Antiparasitic Activity:

Quinoline derivatives have historically been important in the fight against parasitic diseases, most notably malaria. nih.gov More recent research continues to explore their potential against various parasites. For example, isatin-quinoline derivatives have shown effective anti-trichomonas activity. researchgate.net

| Compound/Derivative Type | Target Organism | Activity/Finding | Citation |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivatives (5a4, 5a7) | Staphylococcus aureus, Escherichia coli | MIC of 64 µg/mL against S. aureus and 128 µg/mL against E. coli. | mdpi.com |

| 6,8-Difluoroquinolinone-3-carboxylic acid | Bacteria | Showed moderate antibacterial activity. | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Potent anti-staphylococcal activity with a MIC of 2 µg/mL (5 µM). | nih.gov |

| Quinoline-3-carbaldehyde derivatives (6, 15) | Pseudomonas aeruginosa | Showed greater activity than ciprofloxacin. | researchgate.net |

| 8-Hydroxyquinoline (8HQ) derivatives | Gram-positive bacteria, fungi, yeast | MIC values ranging from 3.44 to 13.78 μM. | researchgate.net |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC values as low as 15.6 µg/mL. | nih.gov |

| Isatin-quinoline derivatives | Trichomonas | Effective anti-trichomonas activity. | researchgate.net |

Studies on Anti-inflammatory Potency and Mechanism of Action

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Research has focused on their ability to modulate inflammatory pathways, often through the inhibition of key enzymes like cyclooxygenases (COX).

A synthetic quinoline derivative, which is a hybrid of tomoxiprole (B1237166) and naproxen, has shown potent anti-inflammatory effects. nih.gov This compound was found to be approximately five times more potent than diclofenac (B195802) in reducing xylene-induced ear edema in mice, suggesting its mechanism may involve the inhibition of COX enzymes. nih.gov Molecular modeling studies further supported this, indicating that the quinoline derivative could strongly occupy the active site of COX-2. nih.gov

Other studies have also highlighted the anti-inflammatory properties of quinoline-related carboxylic acid derivatives. nih.gov For example, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation in RAW246.7 mouse macrophages, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Amides of 2-chloroquinoline-4-carboxylic acid have also been reported to possess anti-inflammatory activity. researchgate.net

Exploration as Antitumor and Anticancer Agents

The quinoline scaffold is a key component of many anticancer drugs, and derivatives of this compound have been extensively explored for their antitumor activities. researchgate.netnih.govekb.eg These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.

Several quinoline derivatives have shown promising cytotoxic activity against various cancer cell lines. For instance, a series of 2-aryl-4,6-disubstituted quinolines demonstrated significant cytotoxicity against HePG-2, HCT-116, MCF-7, PC3, and Hela cell lines, with IC50 values ranging from 5.6 to 19.2 µg/ml. researchgate.net Similarly, certain NH-pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline moiety exhibited remarkable antitumor activity against 58 cancer cell lines, with GI50 values ranging from 0.48 to 1.66 μM. psu.edu

8-Hydroxyquinoline derivatives have also been identified as potent antitumor agents. nih.gov One such derivative, 8-hydroxy-2-quinolinecarbaldehyde, showed significant in vitro cytotoxicity against several human cancer cell lines, including MDA231, T-47D, and Hep3B. nih.gov Furthermore, two new 8-hydroxyquinoline platinum(II) derivatives, YLN1 and YLN2, displayed higher cytotoxicity against MDA-MB-231 breast cancer cells than against noncancerous cells and were found to induce senescence and apoptosis by triggering DNA damage. rsc.org

Quinoline-related carboxylic acids have also shown selective growth inhibition capacities against cancer cell lines. nih.govresearchgate.net Specifically, kynurenic acid, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid demonstrated remarkable growth inhibition against the mammary MCF7 cell line. nih.gov

| Compound/Derivative Type | Cancer Cell Line(s) | Activity/Finding | Citation |

|---|---|---|---|

| 2-Aryl-4,6-disubstituted quinolines | HePG-2, HCT-116, MCF-7, PC3, Hela | IC50 values ranging from 5.6 to 19.2 µg/ml. | researchgate.net |

| NH-Pyrazoline derivatives with 4-aryloxy-7-chloroquinoline | 58 cancer cell lines | GI50 values from 0.48 to 1.66 μM. | psu.edu |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hep3B, etc. | Significant in vitro cytotoxicity. | nih.gov |

| 8-Hydroxyquinoline platinum(II) derivatives (YLN1, YLN2) | MDA-MB-231 (breast cancer) | Higher cytotoxicity against cancer cells; induce apoptosis. | rsc.org |

| Various quinoline-related carboxylic acids | MCF7 (mammary) | Remarkable growth inhibition. | nih.gov |

Research into Antiviral Mechanisms and Efficacy (e.g., SARS-CoV-2, Dengue Virus)

The antiviral potential of quinoline derivatives is an active area of investigation. nih.govmdpi.com These compounds have been evaluated against a variety of viruses, including the dengue virus and coronaviruses.

Research has shown that certain 8-hydroxyquinoline derivatives exhibit significant inhibitory activity against the dengue virus serotype 2 (DENV2). mdpi.comnih.gov For example, an iso-propyl-substituted derivative had a half-maximal inhibitory concentration (IC50) of 3.03 µM. mdpi.comnih.gov The mechanism of action appears to be at an early stage of the virus lifecycle, reducing the intracellular production of viral proteins. nih.gov

In the context of other viruses, 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives have been studied for their activity against orthopoxviruses. researchgate.net Additionally, the broad biological activity of quinolines, including their historical use as antimalarials like chloroquine, has led to investigations into their potential against other viruses. nih.gov For instance, some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown antiviral activity against the Zika virus (ZIKV). nih.gov

Development as Enzyme Inhibitors (e.g., Poly(ADP-ribose) Polymerases, Protein Kinase CK2, Xanthine Oxidase, DNA Topoisomerases)

A significant aspect of the medicinal chemistry of quinoline derivatives is their ability to act as enzyme inhibitors, which is often the basis for their therapeutic effects. ekb.eg

Quinoline derivatives have been identified as inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.netekb.eg For example, some quinoline compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. ekb.eg Molecular modeling studies have been used to understand how these compounds bind to the ATP-binding pocket of VEGFR tyrosine kinase. researchgate.net

Furthermore, quinoline-4-carboxylic acid derivatives have been shown to inhibit dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis, which is a target for anticancer drugs. nih.gov The inhibitory activity is dependent on specific substitutions at the C(2), C(4), and benzo portions of the quinoline ring. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org For quinoline derivatives, SAR studies have been crucial in optimizing their therapeutic properties.

SAR studies on quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase have identified three key regions for substitution: a bulky hydrophobic group at the C(2) position, a carboxylic acid at the C(4) position, and appropriate substitutions on the benzo part of the quinoline ring. nih.gov

In the context of antimicrobial activity, the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been shown to be important for their antibacterial effects. mdpi.com For anti-inflammatory activity, the presence of a carboxylic acid group is often crucial, as its esterification can lead to a complete loss of activity. drugdesign.org

For antitumor activity, SAR studies of 8-hydroxyquinoline derivatives have helped in understanding the structural requirements for cytotoxicity. researchgate.net Similarly, SAR studies of pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment have identified compounds with potent antitumor activity. psu.edu The insights gained from these SAR studies are invaluable for the rational design of new and more effective quinoline-based therapeutic agents. psu.eduresearchgate.net

Contributions to Agrochemical Science

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in the development of various biologically active molecules, including those with applications in agriculture. Carboxylic acids and their derivatives are also well-established as crucial components in the design of modern herbicides. nih.gov The compound this compound and its related derivatives are situated at the intersection of these two important chemical classes, leading to significant research into their potential as agrochemical agents.

Research on Herbicidal and Pesticidal Agent Development

Research has demonstrated that quinoline derivatives are valuable in the creation of new pesticides and herbicides. chemimpex.com Specifically, derivatives of 8-hydroxyquinoline, which can be synthesized from quinoline carboxylic acids, have been investigated for their herbicidal properties. Studies on halogenated 8-hydroxyquinoline-2-carboxanilides revealed their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.net This inhibition of photosynthesis is a common mechanism of action for many commercial herbicides. researchgate.net

The investigation into these compounds determined that their site of action is on the donor side of photosystem II (PS II), a critical component of the photosynthetic process. researchgate.net The interaction of these quinoline derivatives with amino acids within the proteins of PS II is believed to be the cause of this inhibitory effect. researchgate.net Further research into related structures, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from 2-chloronicotinic acid, also highlights the strategy of using chloro-substituted heterocyclic acids as starting materials for discovering new herbicidal compounds. mdpi.com The broad biological activity of quinoline compounds, which includes antifungal and antibacterial properties, further underscores their potential for developing a wide range of pesticidal agents. nih.govresearchgate.net

Table 1: Herbicidal Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism | Mechanism of Action | Research Finding | Citation |

| Halogenated 8-hydroxyquinoline-2-carboxanilides | Spinach (Spinacia oleracea L.) | Inhibition of Photosynthetic Electron Transport (PET) | Acts on the donor side of Photosystem II (PS II), disrupting photosynthesis. | researchgate.net |

| 2-Chloroquinoline-4-carboxylic acid derivatives | General Weeds/Pests | Formulation of effective pesticides and herbicides | Serves as a key building block in developing agrochemical solutions for pest control and crop protection. | chemimpex.com |

Enhancing Efficacy in Crop Protection Formulations

The effectiveness of an active ingredient in a crop protection product depends not only on its intrinsic biological activity but also on the properties of its formulation. The chemical structure of this compound and its derivatives plays a crucial role in this aspect. For instance, the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a compound can significantly influence its uptake and translocation within a target plant.

Materials Science Research Utilizing this compound

The unique chemical architecture of quinoline derivatives also makes them attractive candidates for applications in materials science, where durability, chemical resistance, and novel functionalities are highly sought after.

Integration into Novel Polymer Architectures

The development of advanced polymers often involves incorporating specific chemical moieties to impart desired characteristics. The rigid, aromatic structure of the quinoline ring can enhance the thermal stability and mechanical strength of a polymer backbone. While research specifically detailing the integration of this compound is nascent, the closely related isomer, 2-chloroquinoline-4-carboxylic acid, is known to be incorporated into the development of novel materials, including polymers. chemimpex.com The carboxylic acid and chloro-substituents serve as reactive handles, allowing the molecule to be chemically bonded as a monomer unit or as a pendant group within a larger polymer chain. This integration can lead to polymers with unique optical, electronic, or mechanical properties derived from the quinoline core.

Studies on Advanced Coatings with Enhanced Chemical Resistance and Durability

The same properties that make quinoline derivatives useful in polymers also make them suitable for creating advanced coatings. Materials incorporating compounds like 2-chloroquinoline-4-carboxylic acid have been shown to exhibit improved chemical resistance and durability. chemimpex.com When used as a component in a coating formulation, the quinoline structure can contribute to a more robust and less permeable surface. This is particularly valuable for applications requiring protection against corrosive chemicals, environmental degradation, or physical wear. The inherent stability of the aromatic quinoline system helps to create coatings that can withstand harsh conditions, extending the lifespan of the coated substrate.

Analytical Chemistry Methodologies

In analytical chemistry, there is a continuous need for new reagents and methods for the precise detection and quantification of various substances. Quinoline derivatives have emerged as versatile tools in this field. The related compound, 2-chloroquinoline-4-carboxylic acid, is utilized as a reagent in analytical methods. chemimpex.com It aids researchers in detecting and quantifying other substances within complex mixtures, which is a critical function for quality control in numerous industries. chemimpex.com Furthermore, the quinoline motif has been successfully used to design highly specific sensors; for example, one derivative was developed as a selective "turn-on" sensor for fluoride (B91410) ions, capable of producing a distinct color change in the ion's presence. researchgate.net This demonstrates the potential of the this compound framework to be adapted into specialized reagents and sensors for a wide range of analytical applications.

Development of Reagents for Substance Detection and Quantification in Complex Mixtures

The unique structural features of this compound, namely the reactive chloro-substituent, the carboxylic acid group, and the quinoline core capable of fluorescence, make it and its derivatives prime candidates for the development of novel analytical reagents. These reagents are particularly valuable for the selective detection and quantification of various substances, including metal ions, in complex matrices.

Derivatives of the closely related 8-aminoquinoline (B160924) have been extensively studied as fluorescent probes for zinc ions (Zn²⁺). nih.gov The introduction of carboxamide groups at the 8-position of the quinoline ring, a modification readily achievable from this compound, has been a key strategy in designing these sensors. nih.govresearchgate.net For instance, the carboxamide group can act as a coordination site for metal ions, and its deprotonation upon binding can lead to significant changes in the fluorescence properties of the quinoline core, allowing for sensitive detection. nih.gov

One such ratiometric fluorescent probe, a carboxamidoquinoline with a carboxylic acid group, demonstrated a notable 13-fold increase in fluorescence emission intensity and a significant red-shift of 82 nm upon binding to Zn²⁺ in a buffered water/ethanol (B145695) solution. researchgate.net This high selectivity and sensitivity underscore the potential of such derivatives in determining Zn²⁺ concentrations in environmental samples like tap and river water. researchgate.net The fundamental principle involves the formation of a coordination complex between the quinoline derivative and the target metal ion, which alters the electronic structure of the fluorophore and, consequently, its emission spectrum. researchgate.net

The versatility of the quinoline scaffold allows for the synthesis of a variety of derivatives with tailored properties. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with different nucleophiles has been shown to produce a library of compounds with potential biological and analytical applications. rsc.orgresearchgate.net While not directly involving this compound, these studies highlight the synthetic accessibility of diverse quinoline derivatives that can be adapted for detection purposes.

Table 1: Examples of Quinoline Derivatives as Fluorescent Probes

| Quinoline Derivative Family | Target Analyte | Principle of Detection | Potential Application |

| 8-Amidoquinolines | Zn²⁺ | Fluorescence enhancement and red-shift upon metal ion binding. nih.govresearchgate.net | Quantification of zinc in biological and environmental samples. nih.govresearchgate.net |

| 8-Hydroxyquinolines | Various Metal Ions | Formation of stable metal complexes with distinct spectroscopic properties. uncw.edunih.gov | Metal ion detection and chelation therapy. nih.gov |

| Triazoloquinolines | - | Precursors for biologically active compounds. rsc.org | Synthesis of novel sensor molecules. |

This table is generated based on data for related quinoline derivatives to illustrate the potential of the this compound scaffold.

Application in Quality Control Research Across Various Industries

The ability to selectively detect and quantify specific substances is paramount in quality control across numerous industries, including pharmaceuticals, environmental monitoring, and materials science. Reagents derived from this compound can play a crucial role in these quality control processes.

In the pharmaceutical industry, for example, ensuring the correct concentration of metal ions in drug formulations is critical, as metal impurities can affect drug stability and efficacy. Fluorescent probes based on the quinoline structure offer a rapid and sensitive method for such quality control checks. nih.govresearchgate.net

In environmental science, the monitoring of heavy metal contamination in water and soil is a significant concern. The development of robust and selective fluorescent sensors from precursors like this compound can provide on-site and real-time analysis of environmental pollutants. researchgate.net The proven effectiveness of a carboxamidoquinoline probe in detecting Zn²⁺ in tap and river water serves as a strong proof-of-concept for this application. researchgate.net

Furthermore, the synthesis of various heterocyclic compounds from quinoline derivatives opens up possibilities for creating novel materials with specific properties. researchgate.net The quality control of these synthetic processes, ensuring the desired product is formed with high purity, can be facilitated by analytical techniques that employ quinoline-based reagents.

Table 2: Potential Quality Control Applications of this compound Derivatives

| Industry | Quality Control Application | Rationale |

| Pharmaceutical | Monitoring of metal ion impurities in drug formulations. | High sensitivity and selectivity of quinoline-based fluorescent probes for specific metal ions. nih.govresearchgate.net |

| Environmental | Detection of heavy metal pollutants in water and soil. | Potential for developing portable and real-time sensors for on-site analysis. researchgate.net |

| Chemical Manufacturing | Purity assessment of synthesized compounds. | Versatility of the quinoline scaffold allows for the creation of specific reagents for target molecules. rsc.org |

This table outlines potential applications based on the demonstrated capabilities of related quinoline compounds.

Q & A

Q. Optimization Strategies :

- Monitor reaction progress using TLC or HPLC to adjust reaction times.

- Purify intermediates via recrystallization or column chromatography to avoid impurities in subsequent steps .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct chlorination | 65–75 | >90 | SO₂Cl₂, 50°C, 6h |

| Nitrile hydrolysis | 70–85 | >95 | H₂SO₄/H₂O, reflux, 12h |

How do structural modifications at the 8-carboxylic acid position influence the compound’s reactivity in coordination chemistry?

Level: Advanced

Answer:

The 8-carboxylic acid group acts as a chelating ligand, enabling metal coordination (e.g., Cu²⁺, Fe³⁺). Modifications here alter binding affinity and catalytic properties:

- Electron-withdrawing substituents (e.g., -NO₂) increase acidity, enhancing metal-ligand stability.

- Steric hindrance from bulky groups (e.g., -CH₃) reduces coordination efficiency.

Q. Methodological Approach :

- Use UV-Vis spectroscopy and X-ray crystallography to study coordination geometry.

- Compare stability constants (log K) across derivatives to quantify ligand effects .

What analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., Cl at C2, -COOH at C8).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 223.05 for C₁₀H₆ClNO₂).

- X-ray Crystallography : Resolves bond angles and torsional strain in the quinoline core.

- HPLC : Quantifies purity (>98% for biological assays) .

How can discrepancies in reported biological activity data across studies be systematically addressed?

Level: Advanced

Answer:

Contradictions often arise from variations in:

- Experimental design : Differences in cell lines, assay protocols, or compound purity.

- Data interpretation : Overfitting in structure-activity relationship (SAR) models.

Q. Resolution Strategies :

- Standardize assays using guidelines like OECD 423 for toxicity studies.

- Replicate experiments with independent batches and orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

What computational methods are recommended for predicting the compound’s interaction with enzyme targets (e.g., kinases)?

Level: Advanced

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time.

- QM/MM Calculations : Combine quantum mechanics (electronic effects) and molecular mechanics (protein flexibility).

Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

How can mechanochemical synthesis improve the preparation of this compound derivatives?

Level: Advanced

Answer:

Mechanochemistry (ball milling) offers solvent-free, energy-efficient synthesis:

- Advantages : Faster reaction kinetics, reduced waste, and improved atom economy.

- Limitations : Limited scalability for large-scale production.

Q. Procedure :

- Mix reactants (e.g., quinoline, Cl source) with a catalyst (e.g., K₂CO₃) in a ball mill.

- Characterize products via PXRD to confirm crystallinity .

What are the challenges in reproducing published synthetic protocols for this compound?

Level: Basic

Answer:

Common issues include:

- Ambiguous descriptions : Missing details on solvent grades or stirring rates.

- Unreported intermediates : E.g., side products from over-chlorination.

Q. Mitigation :

- Cross-reference patents and supplementary materials for missing steps.

- Use DOE (Design of Experiments) to optimize unstated variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products